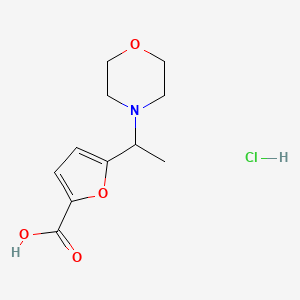

5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid hydrochloride

Description

5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid hydrochloride is a furan-based carboxylic acid derivative functionalized with a morpholine moiety at the 5-position of the furan ring. The compound features an ethyl linker between the morpholine nitrogen and the furan backbone, distinguishing it from analogs with direct methylene linkages (e.g., morpholin-4-ylmethyl substituents) . Its molecular formula is inferred as C₁₂H₁₈ClNO₄, derived from structural analogs like 5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride (C₁₂H₁₈ClNO₃) , with the substitution of piperidine (C₅H₁₁N) by morpholine (C₄H₉NO) introducing an additional oxygen atom. The hydrochloride salt enhances solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical applications .

Properties

IUPAC Name |

5-(1-morpholin-4-ylethyl)furan-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4.ClH/c1-8(12-4-6-15-7-5-12)9-2-3-10(16-9)11(13)14;/h2-3,8H,4-7H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNKIZPPXQTTKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(O1)C(=O)O)N2CCOCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid hydrochloride typically involves the reaction of furan-2-carboxylic acid with 1-(4-morpholinyl)ethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The morpholine group can be reduced to form secondary amines.

Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents like EDCI or DCC.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Secondary amines.

Substitution: Esters and amides of 5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid.

Scientific Research Applications

5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The morpholine group can interact with various enzymes and receptors, modulating their activity. The furan ring may also participate in electron transfer processes, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid hydrochloride to other furan-2-carboxylic acid derivatives are summarized below.

Table 1: Structural and Molecular Comparison

Key Observations :

Substituent Effects on Polarity: Morpholine-containing derivatives (e.g., target compound) exhibit higher polarity than piperidine analogs due to the oxygen atom in the morpholine ring . This may improve aqueous solubility but reduce membrane permeability.

Linker Length and Flexibility :

- Ethyl linkers (as in the target compound) provide greater conformational flexibility compared to methyl linkers (e.g., ), which could influence receptor-binding kinetics in drug design.

Biological Activity

5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid hydrochloride, also known as 5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride (CAS No. 1185293-08-6), is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical formula:

It is characterized by the presence of a furan ring and a morpholine moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound may possess significant biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of furan derivatives, including this compound. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. For example, compounds similar to 5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid have shown efficacy against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Furan Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid | E. coli | X µg/mL |

| Similar Furan Derivative | S. aureus | Y µg/mL |

Note: Specific MIC values for the target compound are currently unavailable but are expected to be in the range observed for similar compounds.

Anticancer Activity

The anticancer potential of furan-containing compounds has been widely studied. These compounds often exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent study, 5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid was evaluated for its cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that this compound could inhibit cell proliferation effectively.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | Z µM | Apoptosis induction |

| A549 | W µM | Cell cycle arrest |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells. Research suggests that it may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cell survival and proliferation.

Enzyme Inhibition Studies

Inhibitory assays have shown that this compound can inhibit key enzymes such as histone acetyltransferases and other targets involved in cancer progression. This inhibition could lead to alterations in gene expression profiles associated with tumor growth and metastasis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.